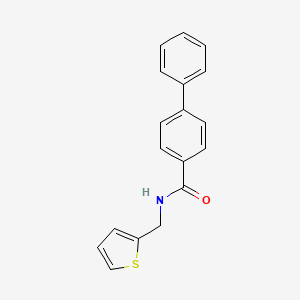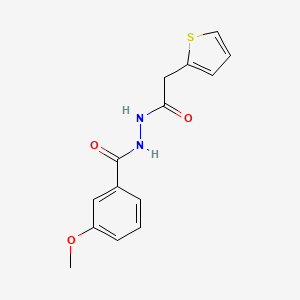
3-methoxy-N'-(2-thienylacetyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-N'-(2-thienylacetyl)benzohydrazide, also known as TA-02, is a small molecule compound that has shown potential in various scientific research applications. It is a benzohydrazide derivative that has been synthesized through a multi-step process. In recent years, there has been a growing interest in the potential of TA-02 as a therapeutic agent due to its unique mechanism of action and its ability to interact with various biological targets.
作用機序
The mechanism of action of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide is complex and involves multiple targets. It has been shown to inhibit the activity of various enzymes, as mentioned earlier. Additionally, this compound has been found to modulate the activity of several signaling pathways, including the NF-κB and PI3K/Akt pathways. These pathways play important roles in inflammation, cell survival, and proliferation. By targeting multiple pathways and enzymes, this compound has the potential to have broad therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. These effects suggest that this compound has potential as an anti-inflammatory and anti-cancer agent.
実験室実験の利点と制限
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is complex and not fully understood, which can make it difficult to interpret results. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on 3-methoxy-N'-(2-thienylacetyl)benzohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
合成法
The synthesis of 3-methoxy-N'-(2-thienylacetyl)benzohydrazide involves several steps, including the condensation of 2-thiopheneacetic acid with hydrazine hydrate to form 2-thienylacetic acid hydrazide. This intermediate is then reacted with 3-methoxybenzoyl chloride to produce the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学的研究の応用
3-methoxy-N'-(2-thienylacetyl)benzohydrazide has been studied extensively in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic properties. This compound has also been found to inhibit the activity of several enzymes, including histone deacetylases, matrix metalloproteinases, and proteasomes. These enzymes play important roles in various biological processes, and their inhibition by this compound has potential therapeutic implications.
特性
IUPAC Name |
3-methoxy-N'-(2-thiophen-2-ylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-5-2-4-10(8-11)14(18)16-15-13(17)9-12-6-3-7-20-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWQGUABBJJOSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5847246.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)
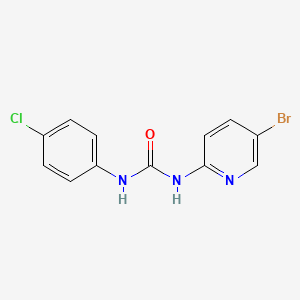
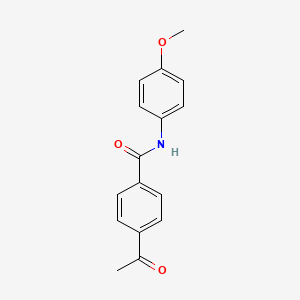
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)
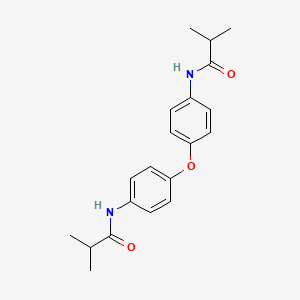
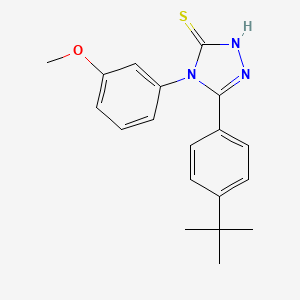
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)

![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)

